1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Description
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing organic compound with a halogenated aromatic substituent. The molecule features a cyclopropane ring directly bonded to an amine group, which is protonated as a hydrochloride salt to enhance stability and solubility. This compound is primarily utilized as a pharmaceutical intermediate or building block in drug discovery, particularly in the synthesis of enzyme inhibitors or receptor-targeted therapies .
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-1-2-8(11)7(5-6)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMJBDPHHUCOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-fluorobenzyl chloride with cyclopropanamine under specific conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride can be elucidated by comparing it to analogs with variations in substituent type, position, or core structure. Below is a detailed analysis:
Substituent Halogen Type and Position
Notes:
- Halogen Effects : Chlorine and bromine introduce distinct electronic (Cl: electronegative, Br: polarizable) and steric effects. Bromine’s larger atomic radius may enhance binding in hydrophobic enzyme pockets .
- Positional Isomerism : The 5-Cl-2-F substitution in the target compound creates a unique dipole moment compared to analogs with halogens at other positions (e.g., 4-Br in ).
Core Structural Variations
Notes:
- Cyclopropane vs.
- Heterocyclic Additions : Benzoxazole or benzodioxin groups (e.g., ) introduce π-π stacking capabilities, relevant in kinase inhibitor design.
Physicochemical and Pharmacological Properties
- Solubility : All hydrochloride salts exhibit improved aqueous solubility compared to free bases. The 5-Cl-2-F derivative may have intermediate solubility between the less-halogenated (2-F) and bulkier (5-Br) analogs .
- Stability : Storage at 2–8°C is common for cyclopropanamine hydrochlorides to prevent decomposition .
- Biological Activity : The dual halogenation (Cl/F) in the target compound may enhance binding to enzymes like BACE1 (implicated in Alzheimer’s disease), as seen in related structures .
Biological Activity
1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained attention in pharmacological and biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring attached to a phenyl group that is substituted with chlorine and fluorine atoms. Its molecular formula is CHClF, and it has a molecular weight of approximately 207.64 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological studies .
The biological activity of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of certain monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism . The presence of the fluorine atom is believed to enhance binding affinity, thereby increasing inhibitory potency against these enzymes.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer therapy and neuropharmacology:
- Cancer Therapy : Studies have shown that derivatives of phenylcyclopropylamines, including 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride, demonstrate cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting potential applications in anticancer drug development .
- Neuropharmacology : The compound's ability to inhibit MAOs may position it as a candidate for treating mood disorders and other neurological conditions. It has been shown that fluorinated phenylcyclopropylamines can significantly enhance inhibitory activity compared to their non-fluorinated counterparts .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how structural variations affect biological activity. Below is a table summarizing key features of similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine | CHClF | Different chlorine substitution pattern |
| 2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | CHClF | Different position of chlorine and fluorine on the ring |
| 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | CHClF | Contains two fluorine atoms, altering its activity profile |
The unique substitution pattern of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride may influence its binding affinity and selectivity towards biological targets compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects of this compound:
- Inhibition Studies : Research demonstrated that the compound acts as a competitive inhibitor of microbial tyramine oxidase, exhibiting an IC value significantly lower than non-fluorinated analogs. This suggests enhanced efficacy due to fluorine substitution .
- Cytotoxicity Assays : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines more effectively than standard chemotherapy agents like bleomycin .
- Pharmacokinetic Studies : Ongoing research is investigating the pharmacokinetic properties of 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine;hydrochloride to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. What are the optimized synthetic routes for 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation of a halogenated benzyl precursor (e.g., 5-chloro-2-fluorobenzyl chloride) with cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃ in dichloromethane/toluene). Critical parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Catalyst : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in coupling steps.
- Purification : Recrystallization or column chromatography is used to achieve >95% purity .
Industrial-scale production employs continuous flow reactors to optimize heat transfer and reduce byproducts .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring integrity and substituent positions (e.g., ¹H NMR δ 1.2–1.5 ppm for cyclopropane protons) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks in single crystals .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ = 216.05 Da) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different receptor-binding assays?
- Methodological Answer : Discrepancies often arise from:
- Receptor Isoforms : Use isoform-specific cell lines (e.g., HEK293 transfected with 5-HT2C vs. 5-HT2A receptors) to isolate target interactions .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and incubation time (30 min) to minimize variability .
- Data Validation : Cross-validate with orthogonal techniques (e.g., SPR for binding kinetics vs. cAMP assays for functional activity) .
Q. How can computational modeling predict the enantiomer-specific pharmacological effects of this compound?
- Methodological Answer : Computational workflows include:
- Docking Studies : Use AutoDock Vina to model (R)- and (S)-enantiomers in target binding pockets (e.g., serotonin receptors).
- MD Simulations : 100-ns trajectories in GROMACS assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding).
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .
Experimental validation via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual bioactivity testing .
Q. What are the challenges in characterizing the compound’s metabolic stability, and how are they addressed?
- Methodological Answer : Key challenges and solutions:
- Cyclopropane Ring Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use deuterated analogs to trace metabolic pathways.
- Fluorine/Chlorine Effects : ¹⁹F NMR tracks defluorination; Cl substituents may require radiolabeling (³⁶Cl) for precise metabolite identification .
- CYP Enzyme Interactions : CYP450 inhibition assays (e.g., fluorogenic substrates) identify isoform-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
